1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a combination of pyridine, quinoline, and fluorine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common approach starts with the preparation of 3,6-dichloropyridine-2-carbonyl chloride, which is then reacted with 7-fluoro-1,2,3,4-tetrahydroquinoline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.
Scientific Research Applications
1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloropyridine-2-carbonyl chloride
- 7-Fluoro-1,2,3,4-tetrahydroquinoline
- 2-(Chlorocarbonyl)-3,6-dichloropyridine
Uniqueness
1-(3,6-Dichloropyridine-2-carbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both pyridine and quinoline rings, along with halogen substituents, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(3,6-dichloropyridin-2-yl)-(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FN2O/c16-11-5-6-13(17)19-14(11)15(21)20-7-1-2-9-3-4-10(18)8-12(9)20/h3-6,8H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMWUTHOYAOUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)N(C1)C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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